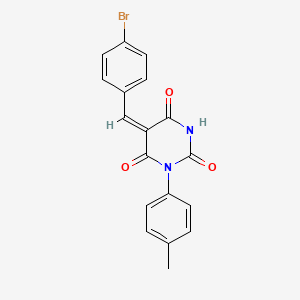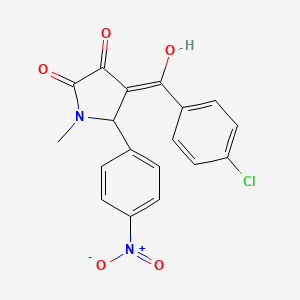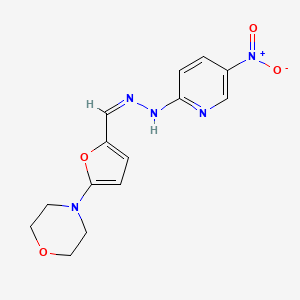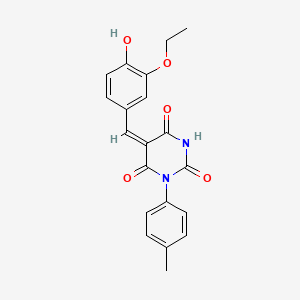
5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a pyrimidine derivative that has attracted significant attention in scientific research due to its potential applications in various fields. BBMP is synthesized using various methods, including the condensation of 4-bromobenzaldehyde and 4-methylphenyl-3-buten-2-one.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes, including topoisomerase II and dihydrofolate reductase. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including Candida albicans and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and relatively stable, making it a useful intermediate for the synthesis of various pyrimidine derivatives. However, this compound is also highly reactive and can undergo various side reactions, making its purification and characterization challenging.
Future Directions
There are several future directions for the research on 5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the directions is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to explore its potential use as a building block for the synthesis of various organic materials, including liquid crystals and polymers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Scientific Research Applications
5-(4-bromobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In material science, this compound has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various pyrimidine derivatives.
properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-11-2-8-14(9-3-11)21-17(23)15(16(22)20-18(21)24)10-12-4-6-13(19)7-5-12/h2-10H,1H3,(H,20,22,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJDGKOWKEFCQ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897660.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B3897662.png)
![1-(2-chlorobenzyl)-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3897669.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3897686.png)
![2-chloro-4-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3897696.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897698.png)


![(4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3897736.png)
![{4-[2-(2,4-dichlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B3897737.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)

![6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine](/img/structure/B3897758.png)
